molecular formula C10H17NO4S B2957008 2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid CAS No. 2165659-41-4

2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid

Cat. No.: B2957008
CAS No.: 2165659-41-4
M. Wt: 247.31
InChI Key: XEYKRXYTZFFPMY-SSDOTTSWSA-N
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Description

Chemical Structure and Key Features
The compound 2-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is a thiazolidine derivative characterized by:

  • A thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
  • A tert-butoxycarbonyl (Boc) protecting group at position 3 of the ring.
  • An acetic acid moiety at position 4, with R-configuration at the chiral center (C4).
  • Molecular formula: C10H17NO4S; molecular weight: 247.32 g/mol .

Synthesis and Stability
The Boc group is introduced via standard carbamate-forming reactions, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The stereochemistry at C4 is critical and may be achieved through enantioselective synthesis or chiral resolution techniques, as seen in related compounds like the (4S)-isomer . The Boc group enhances stability during synthesis and modulates solubility, making the compound suitable for further functionalization .

Properties

IUPAC Name

2-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYKRXYTZFFPMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacological agents, exhibiting properties such as anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its pharmacological potential.

Structure and Properties

The compound features a thiazolidine ring, which is a significant structural motif in various bioactive compounds. Its molecular formula is C12H19N1O4SC_{12}H_{19}N_1O_4S, and it possesses a unique stereochemistry that may influence its biological interactions.

Antidiabetic Activity

Research indicates that thiazolidinones can exhibit antihyperglycemic effects. A study demonstrated that derivatives similar to this compound significantly reduced blood glucose levels in diabetic models. The mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in peripheral tissues .

Antimicrobial Properties

Thiazolidinone derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 to >5000 µg/ml, indicating variable potency depending on the specific strain tested .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Studies have shown that this compound can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that administration of a thiazolidinone derivative led to improved glycemic control compared to placebo groups. Patients showed marked reductions in HbA1c levels over a 12-week period .
  • Infection Control : In a hospital setting, patients treated with thiazolidinone-based therapies for resistant bacterial infections showed significant clinical improvement, with reduced infection rates and shorter hospital stays compared to traditional antibiotic treatments .

Summary of Research Findings

Activity TypeMechanism of ActionKey Findings
AntidiabeticPPAR-γ activationSignificant reduction in blood glucose levels
AntimicrobialBacterial cell wall synthesis inhibitionEffective against S. aureus and E. coli
Anti-inflammatoryCytokine modulationDecreased levels of TNF-α and IL-6

Comparison with Similar Compounds

Stereoisomers: (4S)-Configuration

  • Compound : 2-[(4S)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl]acetic acid.
  • Molecular Weight : Identical (247.32 g/mol), but enantiomers exhibit distinct optical rotations and pharmacokinetic profiles .

Positional Isomers: Boc Group at C2

  • Compound : 3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid (CAS 141783-63-3).
  • Key Difference : The Boc group is at C2 instead of C3, and the acetic acid is replaced by a carboxylic acid at C2.
  • Impact : Altered electronic distribution and hydrogen-bonding capacity, reducing solubility compared to the target compound .

Substituted Thiazolidines with Aryl Groups

  • Compound : 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid (CAS 477721-87-2).
  • Key Features : A 4-chlorophenyl substituent at C2 and a carboxylic acid at C4.
  • Impact : Increased molecular weight (343.83 g/mol) and lipophilicity (Cl substituent) enhance membrane permeability but reduce aqueous solubility .

Functional Analogues

Thiazolidinones with Thioxo Groups

  • Compound : (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid.
  • Key Features : Thioxo (C=S) group at C2 and arylidene substituent at C5.
  • Impact : The thioxo group increases electrophilicity, enhancing reactivity in Michael addition reactions. This compound showed 24% yield in synthesis, lower than the target compound’s Boc-protected analogue, likely due to steric hindrance from the arylidene group .

Triazole-Containing Derivatives

  • Compound: 2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid (CAS 29560-50-7).
  • Key Features: Triazole-imino group at C2 and phenyl substituent at C3.
  • Molecular weight (317.32 g/mol) is higher than the target compound .

Physicochemical Properties

Property Target Compound (4S)-Isomer 4-Chlorophenyl Derivative Thioxo Derivative
Molecular Weight (g/mol) 247.32 247.32 343.83 479.6 (e.g., )
LogP ~1.5 (estimated) ~1.5 ~3.2 ~4.9 (e.g., )
Solubility (Water) Moderate (Boc enhances) Similar Low (Cl substituent) Very low (arylidene group)

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